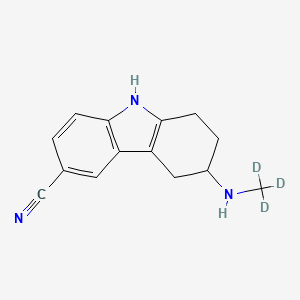

rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3

Description

rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 (CAS 1794979-58-0) is a deuterated analog of the parent carbazole derivative, featuring three deuterium atoms replacing hydrogen in its structure (molecular formula: C₁₄H₁₂D₃N₃; molecular weight: 228.31 g/mol) . It is classified as a stable isotope-labeled pharmaceutical standard and serves as a critical intermediate in synthesizing deuterated Frovatriptan, a serotonin receptor agonist used for migraine treatment . The deuterium substitution enhances its utility in pharmacokinetic and metabolic studies, where isotopic labeling aids in tracking drug distribution and stability via mass spectrometry .

Properties

IUPAC Name |

6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCBQPOJXEMKM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-Cyanophenylhydrazine and 4-Methylamino-pimelinketone-d3

The foundational step involves the Fischer indole synthesis, where 4-cyanophenylhydrazine reacts with 4-methylamino-pimelinketone-d3 (deuterated at the methyl group) under acidic conditions. This cyclization forms the tetrahydrocarbazole core.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Methanol or ethanol |

| Acid Catalyst | Acetic acid or HCl |

| Temperature | Reflux (65–80°C) |

| Reaction Time | 4–8 hours |

Deuterium incorporation is achieved by using 4-(trideuteriomethylamino)-pimelinketone, ensuring the N-methyl group retains three deuterium atoms.

Resolution of Racemic Mixtures

The racemic nature of the compound necessitates enantiomeric resolution. Patent CN1305460A details the use of L-pyroglutamic acid to resolve enantiomers via diastereomeric salt formation.

Diastereomeric Salt Formation

Racemic 6-cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 is treated with L-pyroglutamic acid in methanol. The R-(+)-enantiomer preferentially crystallizes as its pyroglutamate salt, leaving the S-(-)-enantiomer in solution.

Optimized Conditions for Resolution

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Acid-to-Base Ratio | 0.5–1.0 molar equivalents |

| Crystallization Temp | 0–5°C |

| Yield of R-(+)-Enantiomer | 40–50% (after recrystallization) |

Hydrolysis of Cyano to Formamido Intermediate

Although the target compound retains the cyano group, patented routes highlight hydrolysis as a critical side reaction. For example, the cyano group in non-deuterated analogs is hydrolyzed to formamido using acetic acid and boron trifluoride (BF3) under controlled conditions.

Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Reagent | Acetic acid/BF3 complex |

| Temperature | 60–70°C |

| Reaction Time | 5–8 hours |

| Byproduct Control | Avoid over-hydrolysis to carboxylic acid |

This step is omitted for the cyano-retaining deuterated compound but underscores the reactivity of the nitrile group during synthesis.

Deuterium Incorporation Strategies

Use of Deuterated Methylamine

The N-methylamino group’s deuterium is introduced via deuterated methylamine (CD3NH2) during the synthesis of 4-methylamino-pimelinketone-d3. This ketone intermediate is prepared by reacting 1,4-cyclohexanedione with CD3NH2 under reductive amination conditions.

Reductive Amination Parameters

| Parameter | Value |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Hydrogen Source | D2 gas (deuterium) |

| Solvent | Industrial methylated spirit |

| Pressure | 1–3 atm |

Final Purification and Characterization

The crude product is purified via recrystallization from ethanol/water mixtures, yielding this compound with >98% isotopic purity.

Analytical Data

| Property | Value |

|---|---|

| Isotopic Purity (d3) | ≥98% (by mass spectrometry) |

| Melting Point | 215–218°C (decomposes) |

| HPLC Purity | >99.5% (C18 column, MeCN/H2O) |

Comparative Analysis of Synthetic Methods

The table below contrasts key steps in deuterated vs. non-deuterated syntheses:

| Step | Non-Deuterated Method | Deuterated Adaptation |

|---|---|---|

| Methylamine Source | CH3NH2 | CD3NH2 |

| Reductive Amination | H2 gas | D2 gas |

| Isotopic Purity | N/A | Controlled via CD3NH2 excess |

| Yield | 70–75% | 60–65% (due to deuterium loss) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield amine or alkane derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds derived from the tetrahydrocarbazole scaffold. For instance, derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer). These studies demonstrated that certain derivatives exhibited significant antiproliferative activity through mechanisms including DNA damage induction and mitochondrial dysfunction .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Tetrahydrocarbazole Derivative | MCF-7 | 12.2 |

| Tetrahydrocarbazole Derivative | HTC116 | 4.3 |

| Tetrahydrocarbazole Derivative | A596 | 4.0 |

Neuropharmacology

The structure of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 suggests potential applications in neuropharmacology. Compounds with similar frameworks have been investigated for their interaction with serotonin receptors, particularly the 5HT1 receptor. These interactions indicate potential therapeutic uses in treating migraines and other neurological disorders .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods including Fischer indolization and other organic synthesis techniques. The characterization of these compounds is crucial for understanding their biological activities and mechanisms of action .

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydrocarbazole derivatives demonstrated their efficacy against multiple cancer cell lines. The research outlined the synthesis of these compounds and their evaluation through various biological assays including cell viability tests and apoptosis induction assays. The results indicated that these derivatives could serve as lead compounds for further development in cancer therapeutics .

Case Study 2: Neuropharmacological Effects

Research into the pharmacological effects of tetrahydrocarbazole derivatives has shown promise in modulating serotonin pathways. This modulation suggests potential applications in treating mood disorders and migraines. The detailed study involved receptor binding assays and behavioral tests in animal models to assess the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

Three primary analogs are compared here:

rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 (deuterated racemic form).

3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (non-deuterated enantiopure form).

rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (non-deuterated racemic form).

Comparative Analysis

Table 1: Structural and Physicochemical Properties

Key Differences and Implications

Isotopic Labeling: The deuterated form (rac-d3) exhibits a 3 Da mass increase compared to non-deuterated analogs due to three deuterium substitutions. This difference is critical for analytical applications, such as distinguishing labeled and unlabeled compounds in mass spectrometry . Deuterated compounds like rac-d3 are preferred in metabolic studies for enhanced stability and traceability, whereas non-deuterated forms (CAS 147009-33-4, 247939-84-0) are used in bulk synthesis .

Stereochemistry: The 3R-enantiomer (CAS 247939-84-0) is enantiopure, making it essential for synthesizing Frovatriptan with defined stereochemical activity. In contrast, racemic forms (rac-d3 and non-deuterated rac) require chiral resolution for therapeutic applications .

Solubility and Handling: The non-deuterated racemic compound (CAS 147009-33-4) has low aqueous solubility (0.59 g/L), limiting its use in aqueous formulations. The deuterated analog’s solubility data are unavailable but may differ due to deuterium’s isotopic effect . Refrigeration (2–8°C) is mandated for the deuterated form to maintain isotopic integrity, while storage conditions for non-deuterated analogs are less stringent .

Research Findings and Industrial Relevance

- Isotopic Purity : The deuterated compound’s synthesis demands high-purity deuterated reagents, increasing production costs but justifying its niche role in high-precision studies .

- Regulatory Considerations : Enantiopure forms (e.g., 3R) are prioritized in drug development due to regulatory requirements for stereochemical purity in active pharmaceutical ingredients (APIs) .

- Market Availability: Non-deuterated racemic carbazoles (CAS 147009-33-4) are more widely available but lack specialized applications compared to deuterated or enantiopure analogs .

Biological Activity

rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 is a deuterated derivative of tetrahydrocarbazole that has garnered attention in biological research due to its potential therapeutic properties and unique chemical structure. This compound is characterized by its cyano and N-methylamino substituents, which contribute to its biological activity.

- Molecular Formula : C14D3H12N3

- Molecular Weight : 228.308 g/mol

- CAS Number : 1794979-58-0

The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development and biochemical studies.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to significant changes in cellular functions, which may include:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It may act as a ligand for certain receptors, influencing signaling pathways critical for cellular responses.

Anticancer Properties

Research indicates that derivatives of tetrahydrocarbazole exhibit promising anticancer activities. For example:

- In studies involving N-substituted carbazoles, compounds similar to this compound have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Compounds evaluated demonstrated effective antiproliferative activity against various cancer cell lines, including HCT116 and NCI-H460 .

Antioxidant Activity

Tetrahydrocarbazole derivatives have also been studied for their antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage associated with cancer and other diseases.

Neuroprotective Effects

Some studies suggest that tetrahydrocarbazole derivatives may exhibit neuroprotective effects by blocking apoptotic pathways in neuronal cells. This activity could be beneficial in neurodegenerative conditions such as Parkinson's disease .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activities of this compound and related compounds:

- Antiproliferative Activity :

- Mechanistic Studies :

- Pharmacological Evaluation :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| rac-6-Cyano-3-N-methylamino | Antiproliferative | 0.37 - 0.96 | CDK inhibition |

| N-Ethyl-carbazole derivative | Anticancer | 5.9 (A549) | Apoptosis induction |

| P7C3 derivative | Neuroprotective | N/A | Apoptosis blockage |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3, and how can intermediates be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted indole precursors followed by functionalization. For example, intermediates like 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (CAS 247939-84-0) are synthesized via palladium-catalyzed cyanation and reductive amination steps. Key parameters include temperature control (<0°C for nitrile group stability) and chiral resolution using high-performance liquid chromatography (HPLC) with polysaccharide-based columns . Optimization requires factorial design experiments (e.g., varying catalyst loading, solvent polarity) to maximize yield and enantiomeric excess .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its analogs?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for structural elucidation, particularly to resolve overlapping signals in the carbazole ring system. Mass spectrometry (HRMS) confirms molecular weight and deuteration patterns. For example, related carbazole derivatives like (+)-3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole (CAS 147008-88-6) were characterized using HRESIMS, achieving a mass accuracy of ±0.003 Da . Infrared (IR) spectroscopy aids in tracking functional groups, such as the cyano stretch (~2200 cm⁻¹) .

Q. What theoretical frameworks guide pharmacological studies of carbazole derivatives like this compound?

- Methodological Answer : Research should align with conceptual frameworks such as structure-activity relationship (SAR) models or molecular docking studies. For instance, carbazole analogs targeting glycogen synthase kinase-3β (GSK-3β) were evaluated using AutoDock Vina to predict binding affinities and validate results with in vitro kinase assays . Theoretical alignment ensures hypothesis-driven experimental design, such as probing the impact of deuteration on metabolic stability .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for deuterated carbazole derivatives?

- Methodological Answer : Contradictions often arise from dynamic effects like restricted rotation or solvent-induced shifts. For example, deuterated methyl groups may exhibit unexpected splitting due to isotopic effects. To resolve this, use variable-temperature NMR (VT-NMR) to assess rotational barriers and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate spectra. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies improve enantiomeric purity during the synthesis of deuterated carbazole intermediates?

- Methodological Answer : Chiral separation techniques, such as simulated moving bed (SMB) chromatography, enhance enantiomeric resolution. For the non-deuterated analog (3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole), chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) achieved >99% enantiomeric excess (ee) . Deuterated analogs may require modified mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to mitigate isotopic retention shifts .

Q. How does deuteration impact the compound’s stability in physiological conditions, and how can this be systematically tested?

- Methodological Answer : Deuteration typically enhances metabolic stability by slowing cytochrome P450-mediated oxidation. To test this, conduct in vitro assays using liver microsomes (human or rodent) with LC-MS/MS quantification of parent compound and metabolites. Compare half-life (t₁/₂) and intrinsic clearance (Clₜᵢₙₜ) between deuterated and non-deuterated forms. For in vivo validation, use pharmacokinetic studies in Sprague-Dawley rats, monitoring plasma concentrations via serial blood sampling .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?

- Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects. Refine docking models using molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for protein flexibility. Experimentally, use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ, kₒff) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Cross-reference with SAR data from analogs like N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides .

Experimental Design

Q. What factorial design approaches are optimal for optimizing reaction conditions in carbazole synthesis?

- Methodological Answer : A 2³ factorial design (e.g., catalyst concentration, temperature, solvent polarity) identifies significant variables. For example, in palladium-catalyzed cyanation, factors like Pd(OAc)₂ loading (0.5–2 mol%) and solvent (DMF vs. THF) are tested. Response surface methodology (RSM) further refines optimal conditions, with yield and ee as response variables. Statistical tools like ANOVA and Design-Expert® software ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.